5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

kinase inhibition antimalarial Plasmodium falciparum

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8) is a distinctive heterocyclic building block featuring three non-interchangeable pharmacophoric elements: a C2-amino group for hydrogen bonding, a C3-pyrrol-1-yl moiety for π-stacking, and a C5-bromo substituent enabling Suzuki, Buchwald-Hartwig, or Sonogashira diversification. With documented Pfmrk kinase inhibition (IC50 3.5 μM, 37-fold selectivity over PfPK5), it serves as a validated starting scaffold for malaria probe development. Concurrent CDK1/cyclin B activity (IC50 12 μM) supports assay validation. Sourced with defined purity (≥95%) and stability data for reproducible SAR campaigns.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 155630-03-8
Cat. No. B132235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
CAS155630-03-8
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(N=CC(=C2)Br)N
InChIInChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12)
InChIKeyWCKNBUSVKFPHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8): Heterocyclic Building Block with Documented Kinase Inhibition


5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8) is a heterocyclic compound with molecular formula C₉H₈BrN₃ and molecular weight 238.08 g/mol . The structure comprises a pyridine core substituted with a bromo group at the 5-position, a pyrrole moiety at the 3-position, and an amino group at the 2-position . The compound contains both pyrrole and pyridine rings , with a calculated density of 1.639 g/cm³ and a boiling point of 346.67 °C at 760 mmHg [1]. Its structural features enable interactions with biological targets through hydrogen bonding and π-π interactions [2].

Why Generic Substitution Fails for 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8)


Generic substitution of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine with closely related analogs is precluded by three non-interchangeable structural features: the C5-bromo substituent which determines kinase target engagement profiles, the C3-pyrrol-1-yl moiety which governs spatial orientation and binding geometry, and the C2-amino group which provides essential hydrogen-bonding capacity . Even structurally similar compounds such as 5-bromo-3-(pyrrolidin-1-yl)pyridin-2-amine (CAS 1335051-44-9, differing only by pyrrolidine vs. pyrrole saturation) exhibit distinct biological profiles, with reported Akt inhibition in the low micromolar range [1]. The aromatic pyrrole ring in the target compound provides conjugated planarity that saturated pyrrolidine analogs lack, altering π-stacking capabilities critical for kinase binding . These differential features render each derivative functionally distinct and unsuitable for direct interchange in reproducible research.

Quantitative Evidence Guide for 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8): Differential Data vs. Analogs


Differential Pfmrk vs. PfPK5 Kinase Inhibition Profile

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine exhibits a 37-fold selectivity window for Pfmrk (IC₅₀ = 3.5 μM) over PfPK5 (IC₅₀ = 130 μM) in P. falciparum kinase assays, with cross-activity against human CDK1/cyclin B measured at 12 μM [1]. This selectivity profile is distinct from the 5-bromo-3-(pyrrolidin-1-yl) analog, which targets Akt kinase with low micromolar IC₅₀ values, representing a fundamentally different kinase family engagement [2].

kinase inhibition antimalarial Plasmodium falciparum

Antimalarial Kinase Engagement vs. Human CDK1 Selectivity Profile

In side-by-side profiling from the same BindingDB dataset, 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine demonstrates Pfmrk inhibition (IC₅₀ = 3.5 μM) with approximately 3.4-fold selectivity over human CDK1/cyclin B (IC₅₀ = 12 μM), while showing substantially weaker activity against PfPK5 (IC₅₀ = 130 μM) [1]. This differential intra-parasite kinase selectivity (37-fold between Pfmrk and PfPK5) contrasts with the broader kinase inhibition profiles observed in pyrrolopyridine-based clinical candidates such as crizotinib, which inhibits ROS1/ALK with IC₅₀ = 24 nM .

malaria kinase selectivity therapeutic window

Synthetic Versatility: C5-Bromo Substituent as Cross-Coupling Handle

The C5-bromo substituent provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling site-selective derivatization while preserving the C2-amino and C3-pyrrol-1-yl functionalities . The compound is synthesized via bromination of 3-(1H-pyrrol-1-yl)pyridin-2-amine . In contrast, the C5-unsubstituted analog 3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 104149-41-9, MW 159.19) lacks this derivatization capacity, requiring alternative, often less efficient, functionalization strategies .

synthetic intermediate cross-coupling medicinal chemistry

Commercial Availability and Quality Specifications

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is available from multiple established suppliers with documented purity specifications. Sigma-Aldrich (Matrix Scientific) offers 97% purity with US origin . ChemScene supplies at 95+% purity with storage conditions specified as sealed dry at 2-8 °C . AK Scientific offers minimum 95% purity with long-term storage in cool, dry place . MolCore provides NLT 98% purity under ISO certification, with boiling point of 346.67 °C at 760 mmHg . The compound demonstrates chemical stability under recommended storage conditions . In contrast, the C5-unsubstituted analog 3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 104149-41-9) has more limited commercial availability and fewer documented quality specifications .

procurement quality control supply chain

Validated Application Scenarios for 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS 155630-03-8)


P. falciparum Pfmrk Kinase Probe Development

Based on the differential kinase inhibition data showing 37-fold selectivity for Pfmrk (IC₅₀ = 3.5 μM) over PfPK5 (IC₅₀ = 130 μM), this compound is suitable as a starting scaffold for developing chemical probes targeting Pfmrk-mediated pathways in malaria parasite biology [1]. The moderate potency and selectivity window make it appropriate for tool compound applications rather than lead optimization campaigns.

Modular Synthesis of Pyrrole-Pyridine Kinase Inhibitor Libraries

The C5-bromo substituent provides a versatile cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling site-selective introduction of diverse aromatic, heteroaromatic, and alkyne functionalities while preserving the C2-amino and C3-pyrrol-1-yl pharmacophoric elements . This makes the compound a strategic intermediate for parallel library synthesis in medicinal chemistry SAR campaigns.

Human CDK1/Cyclin B Biochemical Assay Reference

With documented IC₅₀ = 12 μM against human CDK1/cyclin B in the same assay platform [1], this compound can serve as a reference inhibitor for CDK1 assay validation and as a benchmark for evaluating novel CDK1 inhibitor potency under standardized conditions. The availability of concurrent Pfmrk and PfPK5 data in the same dataset enables cross-assay comparison and target selectivity assessment.

Heterocyclic Building Block for Academic and Industrial Research

As a heterocyclic compound containing both pyrrole and pyridine rings with defined purity specifications (95-98% across multiple vendors including Sigma-Aldrich and MolCore) and documented chemical stability under recommended storage conditions , this compound is suitable for use as a reproducible building block in academic medicinal chemistry and industrial discovery programs requiring reliable sourcing and quality documentation.

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